N-Isobutyl-N-pentylacetamide
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Overview
Description
N-Isobutyl-N-pentylacetamide is an organic compound with the molecular formula C11H23NO It is a member of the acetamide family, characterized by the presence of an acetamide group (CH3CONH-) attached to an isobutyl and a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isobutyl-N-pentylacetamide can be synthesized through the reaction of isobutylamine and pentylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the amines reacting with acetic anhydride to form the desired acetamide compound. The reaction can be represented as follows:
[ \text{Isobutylamine} + \text{Pentylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-N-pentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted acetamides
Scientific Research Applications
N-Isobutyl-N-pentylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isobutyl-N-pentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Isobutylacetamide
- N-Pentylacetamide
- N-Isobutyl-N-methylacetamide
Uniqueness
N-Isobutyl-N-pentylacetamide is unique due to the presence of both isobutyl and pentyl groups, which confer distinct chemical properties and reactivity compared to other acetamides. This structural uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(2-methylpropyl)-N-pentylacetamide |
InChI |
InChI=1S/C11H23NO/c1-5-6-7-8-12(11(4)13)9-10(2)3/h10H,5-9H2,1-4H3 |
InChI Key |
YJFNSQLPIZHWKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC(C)C)C(=O)C |
Origin of Product |
United States |
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